Scientific Field: Biotechnology
Summary of Application: N-Boc-4-Methyl-L-phenylalanine is used in the biosynthesis of L-phenylalanine in E. coli from inexpensive aromatic precursors .
Methods of Application: An artificial bioconversion process was developed to synthesize L-phenylalanine from aromatic precursors (benzaldehyde or benzyl alcohol). The engineered L-phenylalanine biosynthesis pathway comprises two modules: the first module converts aromatic precursors and glycine into phenylpyruvate, the key precursor for L-phenylalanine. The second module catalyzes phenylpyruvate to L-phenylalanine .
Results: The engineered E. coli containing these two modules could produce L-phenylalanine from benzaldehyde with a conversion rate of 69%. The conversion rate of phenylpyruvate was up to 93% by co-expressing PheDH and FDH V120S .
Scientific Field: Pharmaceutical Research
Summary of Application: N-Boc-4-Methyl-L-phenylalanine is used in the synthesis of amide derivatives of 4-nitro-L-phenylalanine .
Methods of Application: A series of amide derivatives of 4-nitro-L-phenylalanine were synthesized from 4-nitro-L-phenylalanine and substituted anilines using propylphosphonic anhydride (T3P) as a coupling reagent .
Results: The isolated products were screened for antimicrobial and antioxidant activities. Some of the compounds showed Microsporum gypsuem activity or were active against Candida albicans. Some amide compounds act as metal chelating ligands with Fe2+ ions .
Scientific Field: Agrochemistry
Summary of Application: N-Boc-4-Methyl-L-phenylalanine is used as an important organic intermediate in the field of agrochemicals .
Results: Its use as an intermediate suggests it plays a crucial role in the production of certain agrochemicals .
Scientific Field: Dye Manufacturing
Summary of Application: N-Boc-4-Methyl-L-phenylalanine is used as an important organic intermediate in the field of dyestuff .
Results: Its use as an intermediate suggests it plays a crucial role in the production of certain dyes .
Summary of Application: Amide derivatives of 4-nitro-L-phenylalanine, which can be synthesized from N-Boc-4-Methyl-L-phenylalanine, have shown antimicrobial and antioxidant activities .
Results: Some of the compounds showed activity against Microsporum gypsuem or Candida albicans, and a few of compounds showed antibacterial activities. The resultant compounds screened for anti-oxidant activity, which showed good activity for DPPH scavenging and ABTS assay methods .
Boc-Phe(4-Me)-OH, also known as tert-Butoxycarbonyl-4-methyl-L-phenylalanine, is a derivative of phenylalanine characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a methyl group at the para position of the phenyl ring. Its molecular formula is C₁₄H₁₉NO₄, and it has a molecular weight of 265.31 g/mol. The compound is primarily utilized in peptide synthesis and as an intermediate in organic chemistry due to its stability and reactivity under various conditions .
Boc-Phe(4-Me)-OH exhibits significant biological relevance due to its structural similarity to natural amino acids. It is often used in research related to:
The biological activities of Boc-Phe(4-Me)-OH derivatives can vary based on modifications made to the core structure .
The synthesis of Boc-Phe(4-Me)-OH typically involves:
This method allows for high yields and purity suitable for further applications in peptide synthesis .
Boc-Phe(4-Me)-OH is widely used in various fields:
Interaction studies involving Boc-Phe(4-Me)-OH focus on its binding affinities and interactions with biological targets. These studies often utilize:
Such studies are crucial for understanding the potential therapeutic applications of this compound and its derivatives .
Boc-Phe(4-Me)-OH shares structural similarities with several other compounds. Here are some notable comparisons:
Compound Name | CAS Number | Unique Features |
---|---|---|
Boc-Phe-OH | 13734-34-4 | Lacks the methyl group at para position |
Boc-Phe(4-I)-OH | 62129-44-6 | Contains an iodine atom at para position |
Boc-Phe(4-Br)-OH | 15006 | Contains a bromine atom at para position |
Boc-Phe(3-Me)-OH | 80102-26-7 | Methyl group at meta position |
The presence of the methyl group at the para position distinguishes Boc-Phe(4-Me)-OH from other derivatives. This modification can influence both steric hindrance and electronic properties, potentially affecting its reactivity and biological interactions compared to other phenylalanine derivatives .